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Compound of Interest

Compound Name: CZ(C-25146 hydrochloride

Cat. No.: B1139147

Technical Support Center: CZC-25146

Welcome to the technical support center for the selective LRRK2 inhibitor, CZC-25146. This
resource is designed for researchers, scientists, and drug development professionals to
provide guidance on minimizing off-target kinase inhibition and to offer troubleshooting support
for common issues encountered during in-vitro experiments.

Frequently Asked Questions (FAQSs)

Q1: What is CZC-25146 and what is its primary target?

Al: CZC-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1]
[2] It has been shown to inhibit both wild-type LRRK2 and the G2019S mutant, which is
commonly associated with Parkinson's disease.[1]

Q2: What are the known off-target kinases of CZC-251467

A2: While CZC-25146 is highly selective for LRRK2, it has been shown to inhibit a small
number of other kinases with high potency. These include Polo-like kinase 4 (PLK4), Cyclin G-
associated kinase (GAK), Tyrosine kinase non-receptor 1 (TNK1), Calcium/calmodulin-
dependent protein kinase kinase 2 (CAMKK2), and Phosphatidylinositol-5-phosphate 4-kinase
type 2 gamma (PIP4K2C).[1][2][3]

Q3: How can | minimize the risk of off-target effects in my cellular experiments?
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A3: To minimize off-target effects, it is recommended to use the lowest effective concentration
of CZC-25146 that elicits the desired on-target phenotype. Performing a dose-response
experiment is crucial to identify this optimal concentration. Additionally, consider using a
secondary LRRK2 inhibitor with a different chemical scaffold to confirm that the observed
phenotype is due to LRRK2 inhibition and not an off-target effect.

Q4: What are the recommended negative and positive controls when using CZC-251467

A4: For a negative control, a vehicle control (e.g., DMSO) at the same final concentration used
for CZC-25146 is essential. As a positive control for LRRK2 inhibition, you can use a well-
characterized LRRK2 inhibitor or a cell line expressing a kinase-dead LRRK2 mutant.

Q5: I am observing unexpected cellular toxicity. Could this be due to off-target effects?

A5: While CZC-25146 has been reported to have low cytotoxicity, off-target effects can
sometimes contribute to cellular stress.[3] To investigate this, you can perform a counter-screen
against the known off-target kinases or use siRNA/shRNA to knock down the expression of
these kinases and observe if the toxic phenotype is rescued.

Data Presentation

Table 1. On-Target and Off-Target Kinase Inhibition Profile of CZC-25146
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Target Kinase IC50 (nM) Reference
On-Target

LRRK2 (wild-type) 4.76 [1][2]1[3]
LRRK2 (G2019S mutant) 6.87 [1]12113]

Known Off-Targets

PLK4

Not Reported

[1](2][3]

GAK

Not Reported

[1](21[3]

TNK1

Not Reported

[1](21[3]

CAMKK2

Not Reported

[1](21[3]

PIP4K2C

Not Reported*

[1](21[3]

*Note: While specific IC50 values are not publicly available, these kinases were identified as

being inhibited with high potency in a chemoproteomics screen.[3]

Troubleshooting Guides

Issue 1: High background signal in my in-vitro kinase assay.

Possible Cause

Troubleshooting Step

Reagent Contamination

Ensure all buffers and reagents are freshly

prepared and filtered.

Non-specific Antibody Binding

Increase the number of wash steps and include
a blocking agent (e.g., BSA) in your antibody
dilution buffer.

Autofluorescence of Compound

Run a control plate with CZC-25146 in the
absence of kinase or substrate to measure its

intrinsic fluorescence.

Issue 2: Inconsistent IC50 values for LRRK2 inhibition.
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Possible Cause

Troubleshooting Step

Incorrect ATP Concentration

Ensure the ATP concentration in your assay is
at or near the Km for LRRK2. IC50 values for
ATP-competitive inhibitors are sensitive to ATP

concentration.

Enzyme Instability

Use freshly thawed aliquots of LRRK2 for each

experiment and keep the enzyme on ice.

Compound Precipitation

Visually inspect the highest concentrations of
your dilution series for any precipitate. If
necessary, adjust the solvent or lower the

maximum concentration.

Issue 3: Discrepancy between biochemical and cellular assay results.

Possible Cause

Troubleshooting Step

Poor Cell Permeability

Although reported to be cell-permeable, different
cell lines can have varying uptake efficiencies.
[1] Consider using a cell-based target
engagement assay to confirm intracellular
LRRK2 binding.

Activation of Compensatory Pathways

Inhibition of LRRK2 may lead to the
upregulation of other signaling pathways. Use
pathway analysis tools (e.g., phospho-

proteomics) to investigate these changes.

Off-target Effects in Cells

At higher concentrations, off-target inhibition
may become more prominent and produce a
phenotype that masks the on-target effect.

Perform a careful dose-response analysis.

Experimental Protocols

Protocol 1: LRRK2 Inhibition Assay using TR-FRET
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This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer
(TR-FRET) assay to measure CZC-25146 inhibition of LRRK2.

Materials:

Recombinant human LRRK2 (wild-type or G2019S)

o LRRK2-specific substrate peptide

o Europium-labeled anti-phospho-substrate antibody (Donor)
» Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

e Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-
35)

o ATP

e CZC-25146

e DMSO

o 384-well low-volume plates
e TR-FRET plate reader
Procedure:

o Prepare a serial dilution of CZC-25146 in DMSO. Further dilute in kinase reaction buffer to
the desired final concentrations.

e Add 2 pL of the diluted CZC-25146 or DMSO (vehicle control) to the wells of a 384-well
plate.

e Add 4 pL of a solution containing LRRK2 and the substrate peptide in kinase reaction buffer
to each well.
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« Initiate the kinase reaction by adding 4 pL of ATP solution in kinase reaction buffer. The final
ATP concentration should be at or near the Km for LRRK2.

 Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

e Stop the reaction by adding 5 pyL of a detection mix containing the Europium-labeled
antibody and the streptavidin-conjugated acceptor in a TR-FRET buffer (containing EDTA).

¢ Incubate the plate for 60 minutes at room temperature to allow for antibody-substrate
binding.

* Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the
donor and acceptor wavelengths.

o Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to
determine the IC50 value.

Protocol 2: Kinome-wide Selectivity Profiling

To assess the selectivity of CZC-25146, a kinome-wide profiling assay is recommended. This is
typically performed as a service by specialized companies. The general workflow is as follows:

e Compound Submission: Provide a stock solution of CZC-25146 in DMSO at a specified
concentration.

e Screening: The compound is screened at a fixed concentration (e.g., 1 pM) against a large
panel of recombinant kinases.

e Assay Principle: The assay format can vary, but a common method is a competition binding
assay where the test compound competes with a labeled ligand for binding to the kinase
active site.

o Data Analysis: The results are typically reported as the percentage of remaining kinase
activity or binding relative to a vehicle control. A significant reduction in activity/binding
indicates a potential interaction.

e Follow-up: For any "hits" identified in the primary screen, a dose-response experiment is
performed to determine the IC50 or Kd value, providing a quantitative measure of the off-
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target potency.

Visualizations
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Caption: On- and off-target pathways of CZC-25146.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1139147?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Experimental Workflow for Assessing Off-Target Effects
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Caption: Workflow for off-target effect assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. CZC 25146 | LRRK2 | Tocris Bioscience [tocris.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1139147?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139147?utm_src=pdf-custom-synthesis
https://www.tocris.com/products/czc-25146_6071
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

e 2. medchemexpress.com [medchemexpress.com]

o 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that
attenuate Parkinson's disease-related toxicity in human neurons - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [minimizing off-target kinase inhibition of CZC-25146].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139147#minimizing-off-target-kinase-inhibition-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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